molecular formula C14H17NO6 B3117607 2-Oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 22482-35-5

2-Oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B3117607
CAS No.: 22482-35-5
M. Wt: 295.29 g/mol
InChI Key: YJBQRZSWQQWJKN-UHFFFAOYSA-N
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Description

2-Oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chemical reagent designed for research and development applications. This compound features the 3,4,5-trimethoxyphenyl (TMP) moiety, a recognized pharmacophore in medicinal chemistry known for its significance in the development of tubulin polymerization inhibitors that target the colchicine-binding site . Such inhibitors are a major focus in anticancer research for their potential to disrupt microtubule dynamics and suppress cell division . The TMP scaffold is found in numerous biologically active compounds and is investigated for its multifaceted pharmacological potential, including anticancer properties . As a pyrrolidine derivative, this substance serves as a versatile building block for the synthesis of more complex molecules, such as various azole derivatives (e.g., hydrazones, pyrazole, oxadiazole), which can be explored to enhance biological activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-19-9-4-7(5-10(20-2)12(9)21-3)8-6-15-13(16)11(8)14(17)18/h4-5,8,11H,6H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBQRZSWQQWJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CNC(=O)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative notable for its unique structural features, including a pyrrolidine ring with a carboxylic acid group and a ketone at the 2-position. The presence of a 3,4,5-trimethoxyphenyl substituent at the 4-position significantly influences its chemical properties and biological activities, making it an interesting compound in medicinal chemistry.

The compound is characterized by its molecular formula C15H17NO5C_{15}H_{17}NO_5 and has been synthesized through various methods. Its structure enhances lipophilicity and potentially improves bioavailability compared to similar compounds, contributing to its distinct pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidines, including this compound, exhibit significant anticancer properties. For instance, compounds similar to this derivative have shown potent activity against A549 human lung adenocarcinoma cells. The cytotoxicity was evaluated using an MTT assay where a concentration of 100 µM was employed over a 24-hour exposure period. The findings indicated that structural modifications significantly influenced the anticancer activity, with certain derivatives demonstrating reduced viability of cancer cells while sparing non-cancerous cells .

Antimicrobial Activity

The compound also showcases promising antimicrobial properties against multidrug-resistant pathogens. In vitro screening revealed effectiveness against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

  • Methoxy Substituents : The presence of three methoxy groups on the phenyl ring enhances the lipophilicity and possibly the binding affinity to biological targets.
  • Pyrrolidine Ring : This moiety contributes to the overall stability and reactivity of the compound.

Case Studies and Research Findings

StudyObjectiveKey Findings
Study on Anticancer Activity Evaluate cytotoxic effects on A549 cellsSignificant reduction in cell viability; structure-dependent activity observed.
Antimicrobial Screening Assess efficacy against resistant strainsEffective against MRSA and other resistant pathogens; potential for development into therapeutic agents.
Mechanistic Study Investigate inhibition of BACE-1 enzymeSub-micromolar activity observed; implications for Alzheimer's disease treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions, functional groups, and stereochemistry, influencing physicochemical properties and bioactivity:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity
Target Compound : 2-Oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid - 2-Oxo (pyrrolidone)
- 3,4,5-Trimethoxyphenyl at C4
- Carboxylic acid at C3
Not reported High polarity due to carboxylic acid; potential anticancer scaffold Anticancer activity (in vitro)
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid - 5-Oxo
- 3,4,5-Trimethoxyphenyl at C1
- Carboxylic acid at C3
Not reported Oxo group at C5; altered ring conformation Evaluated for anticancer activity
(2R,3R)-1-Ethyl-5-oxo-2-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid - 5-Oxo
- Ethyl at C1
- 3,4,5-Trimethoxyphenyl at C2
- Carboxylic acid at C3
323.35 Stereospecific (2R,3R); discontinued commercial availability Limited data; structural analogs show anticancer potential
Methyl 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate - 5-Oxo
- Methyl ester at C3
Not reported Ester derivative; improved lipophilicity Prodrug candidate; enhances bioavailability
1-Methyl-5-oxopyrrolidine-3-carboxylic acid - 5-Oxo
- Methyl at C1
- Carboxylic acid at C3
157.14 (CAS 42346-68-9) Lacks aromatic substituents Simpler analog; baseline for SAR studies

Physicochemical and Pharmacokinetic Properties

  • Polarity : Carboxylic acids (e.g., target compound) have higher aqueous solubility but lower membrane permeability than esters .
  • Molecular Weight : Analogs range from 157.14 g/mol (simple pyrrolidones) to >450 g/mol (ureido derivatives), impacting drug-likeness and bioavailability .

Q & A

Q. What are the key considerations for designing an efficient synthesis route for 2-Oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid?

  • Methodological Answer : A robust synthesis requires strategic selection of starting materials and reaction conditions. For pyrrolidine derivatives, cyclization reactions using precursors like substituted aldehydes and amines are common. For example, in analogous syntheses (e.g., 3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid), hydrogenation with 10% Pd/C in ethyl acetate/methanol (2:1) under 4 bar H₂ followed by acid-mediated deprotection yielded high-purity products . Solvent polarity and catalyst loading should be optimized to avoid side reactions. Statistical experimental design (e.g., factorial designs) can minimize trial-and-error approaches .

Q. How can structural characterization be systematically performed for this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the pyrrolidine ring, carboxylic acid, and trimethoxyphenyl group. Peaks near δ 2.5–3.5 ppm (pyrrolidine protons) and δ 3.8–4.0 ppm (methoxy groups) are critical .
  • IR : Look for C=O stretches (~1700 cm1^{-1}) and O-H (carboxylic acid, ~2500–3000 cm1^{-1}) .
  • HPLC/MS : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+) and purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer : Prioritize target-agnostic screens:
  • Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC50_{50} determination.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Note: Structural analogs with chlorophenyl groups showed activity in the μM range .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or ADMETLab can predict solubility, permeability (e.g., LogP), and cytochrome P450 interactions. The trimethoxyphenyl group may enhance lipophilicity but reduce aqueous solubility .
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., tubulin for anticancer activity). Focus on hydrogen bonding with the carboxylic acid and π-stacking of the trimethoxyphenyl moiety .

Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for pyrrolidine derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare datasets from analogs (e.g., substituent effects on phenyl rings). For example, electron-withdrawing groups (Cl, F) on the phenyl ring enhance cytotoxicity, while methoxy groups may reduce it .
  • Free-Wilson Analysis : Decompose activity contributions of individual substituents. The 3,4,5-trimethoxy group may sterically hinder target binding despite its electron-donating nature .

Q. How can reaction mechanisms for its synthesis be validated experimentally and theoretically?

  • Methodological Answer :
  • Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS. For cyclization steps, pseudo-first-order kinetics can confirm rate-limiting steps .
  • DFT Calculations : Gaussian or ORCA software can model transition states (e.g., ring-closing steps). Compare activation energies for alternative pathways (e.g., 5- vs. 6-membered ring formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
2-Oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid

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